1-Fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene
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Overview
Description
1-Fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene is a chemical compound with the molecular formula C10H12FNO5S2 It is characterized by the presence of a fluorosulfonyloxy group and a propan-2-ylsulfamoyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene typically involves multiple steps, including the introduction of the fluorosulfonyloxy and propan-2-ylsulfamoyl groups onto the benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Sulfonation: The amino group is then sulfonated to introduce the sulfonyl group.
Fluorination: The sulfonyl group is fluorinated to form the fluorosulfonyloxy group.
Sulfamoylation: The propan-2-ylsulfamoyl group is introduced through a sulfamoylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specialized equipment and reagents.
Chemical Reactions Analysis
1-Fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene involves its interaction with molecular targets through its reactive functional groups. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, while the propan-2-ylsulfamoyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene can be compared with other similar compounds, such as:
1-Fluorosulfonyloxy-4-(methylsulfamoyl)benzene: This compound has a methylsulfamoyl group instead of a propan-2-ylsulfamoyl group, leading to differences in reactivity and biological activity.
1-Fluorosulfonyloxy-4-(ethylsulfamoyl)benzene: The presence of an ethylsulfamoyl group can affect the compound’s solubility and interaction with biological targets.
1-Fluorosulfonyloxy-4-(butylsulfamoyl)benzene: The butylsulfamoyl group can introduce steric hindrance, affecting the compound’s reactivity and binding properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO5S2/c1-7(2)11-17(12,13)9-5-3-8(4-6-9)16-18(10,14)15/h3-7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHBFNRUWJQPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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